Dimethyl 4-chlorophthalate

Übersicht

Beschreibung

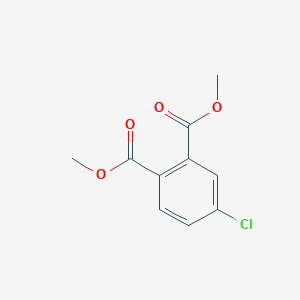

Dimethyl 4-chlorophthalate is an organic compound with the molecular formula C10H9ClO4. It is a derivative of phthalic acid, where two methyl groups are esterified to the carboxyl groups, and a chlorine atom is substituted at the 4-position of the benzene ring. This compound is used in various chemical processes and has applications in different scientific fields.

Vorbereitungsmethoden

Dimethyl 4-chlorophthalate can be synthesized through several methods. One common synthetic route involves the esterification of 4-chlorophthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Dimethyl 4-chlorophthalate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of corresponding substituted phthalates.

Hydrolysis: The ester groups can be hydrolyzed to yield 4-chlorophthalic acid and methanol in the presence of strong acids or bases.

Reduction: The compound can be reduced to form 4-chlorophthalic acid derivatives using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Intermediate in Organic Synthesis:

DMCP is primarily used as an intermediate in the synthesis of various organic compounds. It plays a crucial role in the production of:

- Dyes and Pigments: DMCP is utilized in the formulation of specific dyes due to its ability to enhance color properties.

- Pharmaceuticals: It serves as a building block in drug development, contributing to the synthesis of active pharmaceutical ingredients (APIs) .

Plasticizers Production:

DMCP is also significant in the production of plasticizers, which are additives that increase the flexibility and durability of plastics. This application is vital in manufacturing flexible PVC products used in construction and consumer goods .

Biological Applications

Biochemical Research:

Research has indicated that DMCP interacts with various biological systems. Studies have focused on its effects on:

- Enzyme Interactions: DMCP has been shown to inhibit certain cytochrome P450 enzymes, which are essential for the metabolism of xenobiotics .

- Gene Expression: Exposure to DMCP can alter the expression of genes involved in detoxification processes, suggesting potential implications for metabolic health .

Toxicological Studies:

As a member of the phthalate family, DMCP is studied for its endocrine-disrupting properties. Investigations into its effects on hormone balance have raised concerns about its impact on human health and the environment .

Medical Applications

Drug Development:

Ongoing research is exploring DMCP's potential therapeutic applications, particularly in drug delivery systems where it may enhance the solubility and bioavailability of certain medications. Its role as an excipient in pharmaceutical formulations is under investigation .

Industrial Applications

Production of Plastic Materials:

In industrial settings, DMCP is utilized as a plasticizer for cellulose esters, enhancing their performance in various applications such as:

- Automotive Coatings: Historically significant for its ability to dissolve nitrocellulose, DMCP has been used in automotive paints and varnishes .

- Household Products: It finds use in adhesives, coatings, and sealants due to its favorable properties .

Data Tables

The following table summarizes key applications and characteristics of Dimethyl 4-chlorophthalate:

| Application Area | Specific Uses | Key Properties |

|---|---|---|

| Chemistry | Intermediate for dyes, pigments, pharmaceuticals | Enhances solubility and reactivity |

| Biology | Enzyme inhibition studies | Affects metabolic pathways |

| Medicine | Potential drug formulation excipient | Improves bioavailability |

| Industry | Plasticizer for cellulose esters | Increases flexibility and durability |

Case Studies

Case Study 1: Enzyme Interaction

A study conducted on the interaction of DMCP with cytochrome P450 enzymes revealed that exposure led to significant inhibition of enzyme activity. This finding suggests potential implications for drug metabolism and toxicity assessments .

Case Study 2: Environmental Impact

Research examining the biodegradation of DMCP indicated that various microorganisms can effectively degrade this compound under aerobic conditions. This highlights both its environmental persistence and potential for bioremediation strategies .

Wirkmechanismus

The mechanism of action of dimethyl 4-chlorophthalate involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and ester groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent cellular responses.

Vergleich Mit ähnlichen Verbindungen

Dimethyl 4-chlorophthalate can be compared with other phthalate derivatives, such as dimethyl phthalate and diethyl phthalate. While all these compounds share a common phthalate backbone, the presence of the chlorine atom in this compound imparts unique chemical properties, such as increased reactivity towards nucleophiles. This makes it distinct from other similar compounds and suitable for specific applications where such reactivity is desired.

Similar compounds include:

- Dimethyl phthalate

- Diethyl phthalate

- Dibutyl phthalate

These compounds differ in their ester groups and substitution patterns, leading to variations in their chemical and physical properties.

Biologische Aktivität

Dimethyl 4-chlorophthalate (DMCP) is a chemical compound belonging to the phthalate family, which is widely recognized for its applications in plastics and as an intermediate in organic synthesis. However, its biological activity has garnered significant attention due to its potential effects on human health and the environment. This article explores the biological activity of DMCP, including its mechanisms of action, biochemical interactions, and relevant research findings.

Target of Action

DMCP acts primarily as an endocrine-disrupting chemical (EDC). EDCs interfere with hormone synthesis, transport, and metabolism, leading to various physiological disruptions. Phthalates like DMCP can mimic or block hormones, thereby altering normal endocrine function.

Mode of Action

The compound disrupts hormonal balance by binding to hormone receptors and influencing gene expression related to hormone regulation. This interference can result in developmental and reproductive abnormalities, particularly in sensitive populations such as fetuses and young children.

Biochemical Pathways

DMCP is metabolized by various enzymes, notably cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. It has been shown to inhibit these enzymes, leading to altered metabolic pathways that can affect detoxification processes within cells.

Cellular Effects

Research indicates that exposure to DMCP can lead to significant changes in cellular processes:

- Gene Expression : DMCP affects the expression of genes involved in detoxification and metabolic pathways. For instance, it has been observed to upregulate certain genes while downregulating others associated with cell survival and proliferation.

- Cell Signaling : The compound can disrupt normal cell signaling pathways, potentially leading to increased cell proliferation or apoptosis depending on the context of exposure.

Properties

DMCP is characterized by its diester structure consisting of a benzenedicarboxylic acid head group linked to two ester side chains. This structure contributes to its biological activity and interaction with various biomolecules .

Interaction with Enzymes

DMCP has been shown to inhibit specific enzymes involved in metabolic processes. Its interaction with cytochrome P450 enzymes is particularly notable as it can lead to decreased metabolism of other compounds, resulting in increased toxicity.

Case Studies

- Endocrine Disruption : A study demonstrated that exposure to DMCP led to altered reproductive outcomes in animal models, including reduced fertility and developmental defects in offspring.

- Neurotoxicity : Research has indicated that DMCP exposure may be linked to neurological disorders due to its interference with neurotransmitter systems.

- Environmental Impact : DMCP has been detected in various environmental matrices, raising concerns about its persistence and bioaccumulation potential. Microbial degradation studies suggest that DMCP can be broken down under specific conditions, although its persistence remains a concern in certain environments .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | CHClO |

| Molecular Weight | 229.62 g/mol |

| Solubility | Soluble in organic solvents |

| Toxicological Classification | Endocrine disruptor |

| Study Type | Findings |

|---|---|

| Animal Studies | Reduced fertility; developmental defects |

| In vitro Studies | Inhibition of cytochrome P450 enzymes |

Eigenschaften

IUPAC Name |

dimethyl 4-chlorobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBFMFXGZOLOKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345850 | |

| Record name | Dimethyl 4-chlorophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58138-38-8 | |

| Record name | Dimethyl 4-chlorophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.